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Compound of Interest

Compound Name: (Rac)-Baxdrostat

Cat. No.: B12378301 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
Baxdrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a key

enzyme in the biosynthesis of aldosterone.[1][2] Dysregulation of the renin-angiotensin-

aldosterone system is implicated in various cardiovascular diseases, including hypertension.[2]

[3] By selectively inhibiting aldosterone synthase, Baxdrostat offers a targeted therapeutic

approach with the potential to treat hypertension and other related conditions.[2][3][4] This

document provides a detailed protocol for the laboratory-scale synthesis of racemic Baxdrostat,

referred to as (Rac)-Baxdrostat, intended for research and drug development professionals.
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Compound Name (Rac)-Baxdrostat

IUPAC Name

N-(4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-

6-yl)-5,6,7,8-tetrahydroisoquinolin-8-

yl)propanamide

Synonyms CIN-107 (racemic)

CAS Number 1428652-17-8 (for the (R)-enantiomer)

Molecular Formula C₂₂H₂₅N₃O₂

Molecular Weight 363.46 g/mol

Chemical Structure (Image of (Rac)-Baxdrostat structure)

Experimental Protocols
The synthesis of (Rac)-Baxdrostat is a multi-step process commencing with commercially

available starting materials. The overall synthetic workflow is depicted below.
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Part 1: Synthesis of Intermediate 3

Part 2: Synthesis of Intermediate 6

Part 3: Final Assembly

4-bromo-6,7-dihydroisoquinolin-
8(5H)-one (1) Intermediate Imine (2)

NH2OH·HCl, NaOAc, EtOH, Reflux Racemic 4-bromo-5,6,7,8-
tetrahydroisoquinolin-8-amine (3)

H2, Raney Ni, NH3/EtOH

6-bromo-1-methyl-3,4-
dihydroquinolin-2(1H)-one (4)

(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-
6-yl)boronic acid pinacol ester (6)

Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane, 90°C

Intermediate 5

Intermediate 3

Racemic 4-(1-methyl-2-oxo-1,2,3,4-
tetrahydroquinolin-6-yl)-5,6,7,8-

tetrahydroisoquinolin-8-amine (7)

Suzuki Coupling
Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C

Intermediate 6

(Rac)-Baxdrostat (8)

Acylation
Propionyl chloride, Et3N, DCM, 0°C to RT

Click to download full resolution via product page

Figure 1. Synthetic workflow for (Rac)-Baxdrostat.

Part 1: Synthesis of Racemic 4-bromo-5,6,7,8-
tetrahydroisoquinolin-8-amine (Intermediate 3)
This part describes the conversion of the starting ketone to the corresponding racemic amine.

Step 1.1: Oximation of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1)

To a solution of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1) (1.0 eq) in ethanol, add

hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
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Heat the reaction mixture to reflux and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and concentrate under reduced

pressure.

Partition the residue between water and ethyl acetate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the crude oxime intermediate (2), which is used in the next step without

further purification.

Step 1.2: Reduction of the Oxime to the Racemic Amine (3)

Dissolve the crude oxime intermediate (2) in ethanolic ammonia.

Add a catalytic amount of Raney Nickel slurry.

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-

16 hours.

Monitor the reaction by TLC.

Upon completion, carefully filter the catalyst through a pad of Celite and wash the pad with

ethanol.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography (silica gel, dichloromethane/methanol

gradient) to afford racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (3).

Part 2: Synthesis of (1-methyl-2-oxo-1,2,3,4-
tetrahydroquinolin-6-yl)boronic acid pinacol ester
(Intermediate 6)
This part details the preparation of the boronic ester coupling partner.
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To a flame-dried flask under an inert atmosphere (e.g., Argon), add 6-bromo-1-methyl-3,4-

dihydroquinolin-2(1H)-one (4) (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium

acetate (3.0 eq).

Add anhydrous dioxane as the solvent.

Degas the mixture with argon for 15 minutes.

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

Heat the reaction mixture to 90°C and stir for 8-12 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the mixture to room temperature and filter through a pad of Celite,

washing with dioxane.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to

yield (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid pinacol ester (6).

Part 3: Suzuki Coupling and Final Acylation
This final part involves the key carbon-carbon bond formation and the introduction of the

propanamide side chain.

Step 3.1: Suzuki Coupling

In a reaction vessel, combine racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (3)

(1.0 eq), (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid pinacol ester (6) (1.2

eq), and potassium carbonate (2.5 eq).

Add a mixture of dioxane and water (e.g., 4:1 v/v) as the solvent.

Degas the mixture with argon for 20 minutes.

Add Pd(dppf)Cl₂ (0.05 eq).
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Heat the reaction mixture to 90°C and stir for 12-18 hours under an inert atmosphere.

Monitor the reaction by LC-MS.

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography (silica gel, dichloromethane/methanol

gradient) to obtain racemic 4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-

tetrahydroisoquinolin-8-amine (7).

Step 3.2: Acylation to (Rac)-Baxdrostat (8)

Dissolve the racemic amine (7) (1.0 eq) in anhydrous dichloromethane (DCM) and cool the

solution to 0°C in an ice bath.

Add triethylamine (Et₃N) (1.5 eq).

Slowly add propionyl chloride (1.2 eq) dropwise to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the final product by column chromatography (silica gel, dichloromethane/methanol

gradient) or by recrystallization to afford (Rac)-Baxdrostat (8) as a solid.
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3.1
Intermediate
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Amine

Intermediate

(7)
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K₂CO₃,
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LC-MS, ¹H

NMR

3.2
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Amine

Intermediate

(7)

(Rac)-

Baxdrostat

(8)

Propionyl

chloride,

Et₃N, DCM,

0°C to RT

75-85%

LC-MS, ¹H

NMR, ¹³C
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Signaling Pathway and Logical Relationships
The synthesis of (Rac)-Baxdrostat is a convergent synthesis, where two key intermediates are

prepared separately and then combined in a crucial Suzuki coupling reaction, followed by a

final functional group manipulation.
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Isoquinoline Core Modification Quinolinone Core Modification

Ketone Starting Material (1)

Racemic Amine (3)

Oximation followed by Reduction

Suzuki Coupling

Bromo-quinolinone (4)

Boronic Ester (6)

Miyaura Borylation

Final Acylation

(Rac)-Baxdrostat (8)
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Figure 2. Convergent synthesis strategy for (Rac)-Baxdrostat.

Disclaimer
This protocol is intended for informational purposes for qualified researchers. The synthesis of

(Rac)-Baxdrostat involves hazardous materials and should only be performed by trained

chemists in a well-equipped laboratory with appropriate safety precautions. The user assumes

all responsibility for the safe handling and use of these materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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